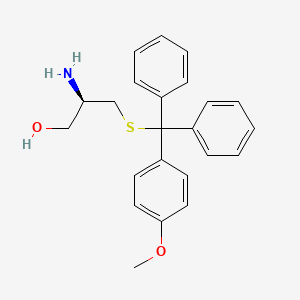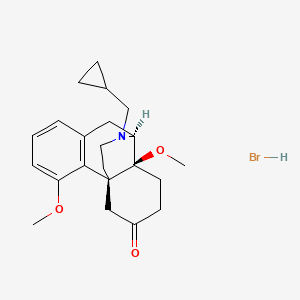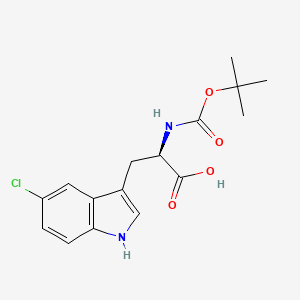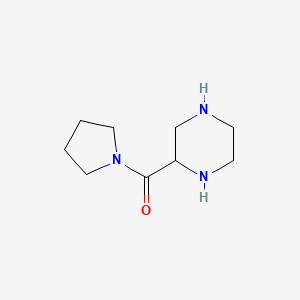
4-Ethenylbenzenemethanesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzenemethanesulfonyl Chloride is an organosulfur compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol. It is a versatile building block in organic synthesis, often used in the preparation of various chemical intermediates and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 4-ethenylbenzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfones, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethenylbenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethenylbenzenemethanesulfonyl Chloride include:
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar reactions.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electrophilic properties.
Uniqueness
This compound is unique due to its ethenyl group, which allows for additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules and materials .
Properties
CAS No. |
145544-92-9 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.679 |
IUPAC Name |
(4-ethenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |
InChI Key |
XGASBMPNSZVUOS-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Synonyms |
4-Vinylphenylacetyl Sulfonyl Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


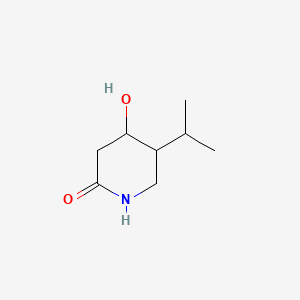
![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)
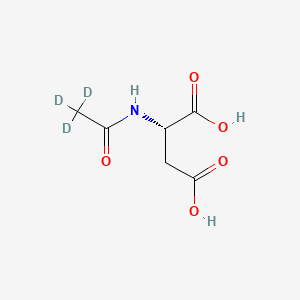

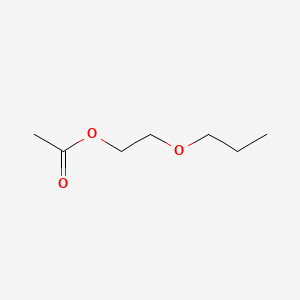
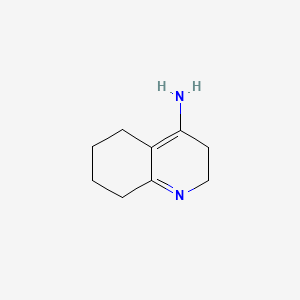
![[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B571391.png)
